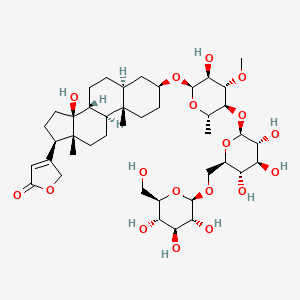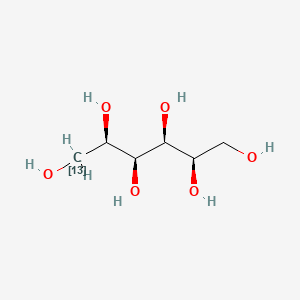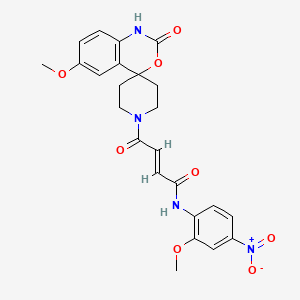
1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine is a deuterated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine typically involves the deuteration of fluoranthene followed by amination The deuteration process can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C)
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. The amination step can be optimized using automated synthesis equipment to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Applications De Recherche Scientifique
1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine has diverse applications in scientific research:
Chemistry: Used as a model compound to study the effects of deuteration on reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and as a tracer in environmental studies to track the fate and transport of PAHs.
Mécanisme D'action
The mechanism of action of 1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological activity. The pathways involved may include oxidative metabolism by cytochrome P450 enzymes and subsequent conjugation reactions.
Comparaison Avec Des Composés Similaires
Fluoranthene: The non-deuterated parent compound, which shares similar structural features but differs in isotopic composition.
Deuterated PAHs: Other deuterated polycyclic aromatic hydrocarbons, such as deuterated naphthalene or deuterated anthracene, which exhibit similar isotopic effects.
Uniqueness: 1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine is unique due to its specific deuterium substitution pattern and the presence of an amine group, which can significantly influence its chemical reactivity and biological interactions compared to other deuterated PAHs.
Propriétés
Formule moléculaire |
C16H11N |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
1,2,4,5,6,7,8,9,10-nonadeuteriofluoranthen-3-amine |
InChI |
InChI=1S/C16H11N/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H,17H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clé InChI |
VHGJAFIHUSTRGB-LOIXRAQWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C3=C4C2=C(C(=C(C4=C(C(=C3[2H])[2H])N)[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


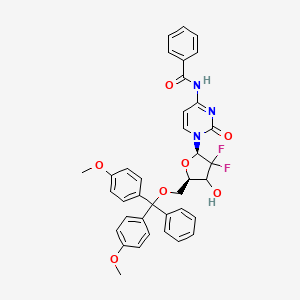
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
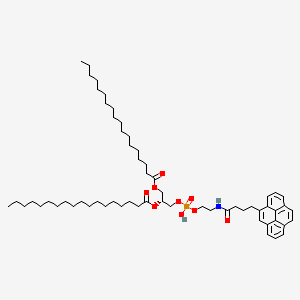

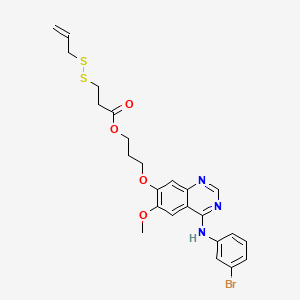

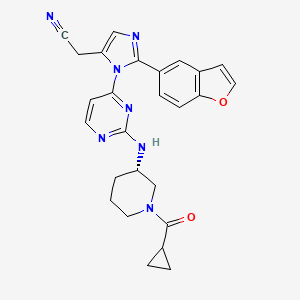
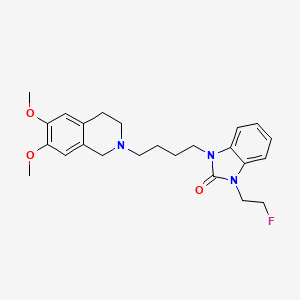
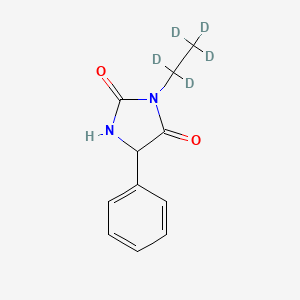
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)

